3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O.ClH/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10;/h3-6,10,15H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACPCEIDAYYWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-11-0 | |
| Record name | Piperidine, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is the histamine H3 receptor . This receptor is known to regulate the release of histamine and other neurotransmitters in the brain .
Mode of Action
This compound acts as an inverse agonist at the histamine H3 receptor . This means it binds to the H3 receptor and induces an effect opposite to that of an agonist. It enhances the activity of histaminergic neurons in the brain, thereby promoting vigilance and cognition .
Biochemical Pathways
The compound’s action on the histamine H3 receptor affects the histaminergic system in the brain . This system plays a crucial role in the regulation of sleep-wake cycles and cognitive processes . By enhancing the activity of histaminergic neurons, the compound indirectly improves night sleep and decreases daytime symptoms .
Pharmacokinetics
The compound is metabolized mainly by CYP2D6 and to a lesser extent by CYP3A4 . It also inhibits CYP2D6 and organic cation transporters 1, and induces CYP3A4, CYP1A2, and CYP2B6 . These interactions can affect the compound’s bioavailability and its effects on the body.
Result of Action
The primary result of the compound’s action is the improvement of wakefulness in patients with excessive daytime sleepiness . It has been shown to significantly decrease excessive daytime sleepiness and cataplexy rate in patients with narcolepsy .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP2D6 or CYP3A4 can affect the metabolism and efficacy of the compound . Additionally, the compound’s stability may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride plays a significant role in biochemical reactions, particularly as a ligand for specific receptors. It is known to interact with histamine H3 receptors, acting as a potent and selective inverse agonist. This interaction is crucial as it modulates the activity of histaminergic neurons, which are involved in various physiological processes including wakefulness and cognition. The compound’s binding to the histamine H3 receptor inhibits the receptor’s activity, leading to increased release of neurotransmitters such as histamine, acetylcholine, and dopamine. These interactions highlight the compound’s potential in modulating neurotransmitter systems and influencing neurological functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to enhance the activity of histaminergic neurons, thereby promoting vigilance and cognitive functions. In cellular models, the compound increases the levels of neurotransmitters in the brain, which can lead to improved wakefulness and cognitive performance. Additionally, it influences cell signaling pathways by modulating the activity of histamine H3 receptors, which are involved in various cellular processes including gene expression and cellular metabolism. These effects underscore the compound’s potential in therapeutic applications for cognitive disorders and other neurological conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with histamine H3 receptors. The compound binds to these receptors with high affinity, acting as an inverse agonist. This binding inhibits the receptor’s activity, leading to an increase in the release of neurotransmitters such as histamine, acetylcholine, and dopamine. The inhibition of histamine H3 receptors by the compound results in enhanced neurotransmitter release, which in turn modulates various physiological processes including wakefulness, cognition, and memory. The molecular mechanism of action of this compound highlights its potential as a therapeutic agent for neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In these studies, the compound has been shown to consistently enhance neurotransmitter levels and improve cognitive performance over time. These findings suggest that the compound’s effects are sustained and stable, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive performance and wakefulness without significant adverse effects. At higher doses, the compound may exhibit toxic effects, including potential neurotoxicity and adverse impacts on cellular function. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and effects. The compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential risks.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are key factors in its activity and effects. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, the compound interacts with specific transporters and binding proteins that facilitate its distribution and localization. These interactions are essential for the compound’s ability to modulate neurotransmitter systems and influence cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with histamine H3 receptors on the cell membrane. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound is essential for its ability to modulate receptor activity and influence cellular processes.
Biological Activity
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C13H13ClN4O |
| Molecular Weight | 284.72 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1094255-70-5 |
Research indicates that the biological activity of this compound can be attributed to its structural features, particularly the oxadiazole and piperidine moieties. These components are known to interact with various biological targets:
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis. Studies have shown that derivatives containing oxadiazole structures often demonstrate enhanced antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or function .
- Anticancer Properties : In vitro studies have highlighted the compound's potential as an anticancer agent. It has been observed to induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 . Molecular docking studies suggest that it may bind effectively to cancer-related targets, enhancing its therapeutic potential .
- Enzyme Inhibition : The compound has shown significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. In particular, certain derivatives demonstrated IC50 values indicating strong inhibition, which is relevant for conditions like Alzheimer's disease and urinary tract infections .
Antimicrobial Activity Study
A study focused on synthesizing various oxadiazole derivatives found that this compound displayed notable activity against multiple bacterial strains. The results indicated that the compound's effectiveness varied with different bacterial targets:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 18 |
| Bacillus subtilis | 15 |
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
This data underscores the potential for developing new antibacterial agents based on this compound's structure .
Anticancer Study
In a separate investigation into its anticancer properties, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to a significant increase in apoptotic markers:
| Treatment Concentration (µM) | % Apoptosis Induction |
|---|---|
| 10 | 25 |
| 25 | 45 |
| 50 | 70 |
These results indicate a dose-dependent response in apoptosis induction, suggesting its potential as a chemotherapeutic agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride possess strong inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis.
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Neuropharmacology
The piperidine structure is often associated with neuroactive compounds. Research into the neuropharmacological effects of similar oxadiazole derivatives suggests potential applications in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by these compounds could provide therapeutic benefits .
Anticancer Activity
Recent studies have explored the anticancer properties of oxadiazole derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines . The specific mechanisms may involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
| Study Reference | Findings |
|---|---|
| Nicolaides et al., 1998 | Identified anti-inflammatory properties of oxadiazole derivatives. |
| Romero et al., 2001 | Demonstrated antiviral activity against picornaviruses in similar compounds. |
| Talar & Dejai, 1996 | Reported strong antimicrobial activity against Staphylococcus aureus. |
| Recent Research (2024) | Investigated the anticancer properties in multiple cell lines showing significant cytotoxicity. |
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Pharmacological Implications :
- The 4-chlorophenyl derivative exhibits higher metabolic stability than the non-halogenated analogue (CID 812370) due to reduced oxidative metabolism .
- Fluorine (3-F-phenyl) may improve blood-brain barrier penetration compared to chlorine, making it favorable for CNS-targeted drugs .
Analogues with Modified Heterocyclic Scaffolds
Physicochemical Properties :
- Piperazine derivatives (e.g., ) exhibit higher aqueous solubility (logP ~1.2) compared to piperidine analogues (logP ~2.5) due to the basic nitrogen in piperazine.
- Ethylamine-linked compounds (e.g., ) have lower molecular weights (~260 g/mol), which may improve bioavailability but reduce binding affinity.
Analogues with Functional Group Additions
Preparation Methods
Synthesis of Piperidine Intermediate
One common route begins with ethyl piperidin-4-carboxylate, which is reacted with 4-chlorophenylsulfonyl chloride under basic aqueous conditions (pH ~10) to afford ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate. The reaction is monitored by thin layer chromatography (TLC) and the product is isolated by adjusting the pH to ~6, filtering, and drying the precipitate.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl piperidin-4-carboxylate + 4-chlorophenylsulfonyl chloride | pH 10, stirring 4 h | Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate (3) |
Conversion to Hydrazide Intermediate
Compound (3) is then refluxed with 80% hydrazine hydrate in methanol for 3 hours to convert the ester group into a carbohydrazide, yielding 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide (4). The reaction progress is tracked by TLC, and the solid product is isolated by evaporation of solvent and filtration.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 2 | Compound (3) + hydrazine hydrate | Reflux, 3 h, methanol | 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide (4) |
Formation of 1,2,4-Oxadiazole Ring
The hydrazide (4) is dissolved in ethanol with potassium hydroxide and refluxed for 30 minutes, followed by the addition of carbon disulfide and further refluxing for 6 hours. This step leads to cyclization, forming 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole (5). The product precipitates upon acidification and is isolated by filtration.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 3 | Compound (4) + KOH + CS2 | Reflux, 6 h, ethanol | 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole (5) |
Final Functionalization and Salt Formation
The mercapto-oxadiazole intermediate (5) can be further reacted with alkyl or aralkyl halides in the presence of lithium hydride in N,N-dimethylformamide (DMF) to yield substituted derivatives. The hydrochloride salt of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is typically prepared by treatment with hydrochloric acid in an appropriate solvent to enhance stability and crystallinity.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 4 | Compound (5) + alkyl/aralkyl halides + LiH | Stirring 4-5 h, DMF | Substituted 1,3,4-oxadiazole derivatives (7a-z) |
| 5 | Free base + HCl | Acidification | 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
Reaction Monitoring and Characterization
- Thin Layer Chromatography (TLC): Used throughout to monitor reaction progress.
- Spectroscopic Techniques: IR, 1H-NMR, 13C-NMR, and EI-MS confirm structural integrity and purity.
- Melting Point Determination: Used to assess compound purity.
- Purification: Typically involves filtration, washing with cold water, and drying.
Research Findings and Data Summary
The synthetic route described yields compounds with significant biological activities, including antibacterial and enzyme inhibition properties. The key intermediates and final compounds show strong urease inhibition and acetylcholinesterase inhibition, with IC50 values in the low micromolar range, indicating potent bioactivity.
| Compound ID | Key Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 7l | Urease inhibition | 2.14 ± 0.003 | |
| 7m | Urease inhibition | 0.63 ± 0.001 | |
| 8g | Antibacterial (Salmonella typhi) | 10.63 ± 0.97 |
Notes on Industrial and Alternative Methods
While the above laboratory-scale synthesis is well-documented, industrial production may optimize conditions such as temperature, pressure, and reactant concentration to maximize yield and purity. Continuous flow reactors and automated platforms could be employed to scale up the synthesis efficiently.
Summary Table of Preparation Steps
| Step | Reaction Description | Key Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Sulfonylation of ethyl piperidin-4-carboxylate | 4-chlorophenylsulfonyl chloride, pH 10, 4 h | Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate |
| 2 | Hydrazinolysis to carbohydrazide | 80% hydrazine hydrate, reflux 3 h, methanol | 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide |
| 3 | Cyclization to 1,2,4-oxadiazole ring | KOH, CS2, reflux 6 h, ethanol | 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole |
| 4 | Alkylation with halides in presence of lithium hydride | Alkyl/aralkyl halides, LiH, DMF, 4-5 h | Substituted oxadiazole derivatives |
| 5 | Formation of hydrochloride salt | HCl treatment | This compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : Utilize a combination of microwave-assisted synthesis and catalytic coupling reactions to enhance efficiency. For example, optimize solvent systems (e.g., dichloromethane with NaOH as a base) and reaction temperatures based on analogous piperidine-oxadiazole syntheses . Monitor intermediates via TLC or HPLC to adjust stoichiometry and minimize side reactions. Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify critical parameters affecting yield .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Employ tandem analytical techniques:
- HPLC (98.7% purity threshold, 206 nm detection) to quantify impurities .
- 1H NMR to confirm functional groups (e.g., piperidine proton shifts at δ 3.0–3.5 ppm, oxadiazole aromatic signals at δ 7.2–7.8 ppm) and detect residual solvents (e.g., acetone at δ 2.1 ppm) .
- LC/MS for molecular ion verification ([M+H]+ expected within ±0.5 amu) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-aligned precautions:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact .
- Store at room temperature in airtight, light-protected containers to prevent degradation .
- Implement spill-response protocols: neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Tools like COMSOL Multiphysics integrate AI to simulate degradation kinetics or solvent interactions . For example, calculate Fukui indices to identify electrophilic/nucleophilic sites susceptible to hydrolysis or oxidation .
Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Compare analogues (e.g., 4-methoxy or fluorinated derivatives) to isolate functional group contributions .
- Use in silico docking (AutoDock Vina) to model interactions with target receptors (e.g., serotonin transporters) and validate with in vitro assays (IC50 measurements) .
- Cross-reference toxicity databases (PubChem) to assess off-target effects .
Q. How can membrane separation technologies improve purification of this compound?
- Methodological Answer : Optimize nanofiltration or reverse osmosis membranes to separate byproducts based on molecular weight (e.g., 292.2 g/mol target vs. smaller impurities). Parameters like transmembrane pressure and pH (neutral to avoid protonation) are critical . Monitor purity post-filtration via HPLC .
Q. What role do heterogeneous catalysts play in scaling up synthesis while minimizing waste?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
